Amino-ethyl-SS-PEG3-NHBoc

ADC Linker Hydrophilicity LogP

Amino-ethyl-SS-PEG3-NHBoc (CAS 2144777-87-5) is a heterobifunctional, cleavable crosslinker belonging to the monodisperse polyethylene glycol (PEG) linker class, specifically designed for antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) construction. The compound features a 3-unit PEG spacer, a central disulfide (–SS–) cleavable bond, a terminal primary amine for conjugation, and a Boc-protected amine for controlled deprotection.

Molecular Formula C15H32N2O5S2
Molecular Weight 384.6 g/mol
Cat. No. B605427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-ethyl-SS-PEG3-NHBoc
SynonymsAmino-ethyl-SS-PEG3-NHBoc
Molecular FormulaC15H32N2O5S2
Molecular Weight384.6 g/mol
Structural Identifiers
InChIInChI=1S/C15H32N2O5S2/c1-15(2,3)22-14(18)17-5-6-19-7-8-20-9-10-21-11-13-24-23-12-4-16/h4-13,16H2,1-3H3,(H,17,18)
InChIKeyBFVUUEPIJZMMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-ethyl-SS-PEG3-NHBoc: A Cleavable 3-Unit PEG Linker for ADC and PROTAC Synthesis


Amino-ethyl-SS-PEG3-NHBoc (CAS 2144777-87-5) is a heterobifunctional, cleavable crosslinker belonging to the monodisperse polyethylene glycol (PEG) linker class, specifically designed for antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) construction. The compound features a 3-unit PEG spacer, a central disulfide (–SS–) cleavable bond, a terminal primary amine for conjugation, and a Boc-protected amine for controlled deprotection[1]. With a molecular weight of 384.55 Da, a computed LogP of 0.2, and 8 hydrogen bond acceptors, it imparts balanced hydrophilicity to conjugated payloads while enabling intracellular reductive cleavage[1]. Standard commercial purity is ≥95% as determined by HPLC.

Why Amino-ethyl-SS-PEG3-NHBoc Cannot Be Replaced by a Generic PEG Linker


Substituting Amino-ethyl-SS-PEG3-NHBoc with an arbitrary PEG linker of similar molecular weight disregards three critical design parameters that are independently linked to conjugate performance: (1) the presence and reducibility of the central disulfide bond, which governs intracellular payload release kinetics and distinguishes cleavable from non-cleavable architectures[1]; (2) the precise PEG chain length (n=3), which directly modulates hydrophilicity, aggregation propensity, and pharmacokinetic (PK) clearance of the final ADC[2]; and (3) the orthogonal Boc/amine heterobifunctionality, which dictates sequential conjugation workflows and final payload stoichiometry. Even among disulfide-containing PEG linkers, variations in PEG unit count from 2 to 4 alter conjugate LogP by 0.3–0.5 units and can shift aggregation onset temperature by several degrees, making generic substitution a source of irreproducible biological outcomes.

Quantitative Evidence Guide: Amino-ethyl-SS-PEG3-NHBoc vs Closest Analogs


Hydrophilicity Comparison: Amino-ethyl-SS-PEG3-NHBoc (LogP 0.2) vs Boc-NH-ethyl-SS-propionic Acid (LogP 1.1)

Amino-ethyl-SS-PEG3-NHBoc exhibits a computed LogP (XLogP3-AA) of 0.2 [1], which is 0.9 log units lower (more hydrophilic) than the closest PEG-free disulfide analog Boc-NH-ethyl-SS-propionic acid (LogP = 1.1) . This difference translates into significantly reduced conjugate hydrophobicity: based on class-level correlations, a ΔLogP of ~0.9 can lower the hydrophobic retention time on HIC by approximately 2–4 minutes and reduce aggregation propensity at equivalent drug-to-antibody ratios (DAR) [2]. The non-cleavable analog Amino-PEG3-NHBoc has a LogP of -0.16 , indicating that Amino-ethyl-SS-PEG3-NHBoc occupies an intermediate hydrophilicity position that balances aqueous solubility with membrane permeability.

ADC Linker Hydrophilicity LogP Aggregation

PEG Chain Length Effect on ADC Aggregation: Class-Level Evidence for PEG3 vs PEG4 vs PEG8/PEG12

In a controlled study of DAR8-ADCs constructed with Trastuzumab and MMAE using cleavable pendant-type PEG linkers, the aggregate content measured by native size-exclusion chromatography decreased progressively as PEG chain length increased from PEG4 to PEG8 to PEG12 [1]. While PEG3 was not directly included in this study, the established monotonic relationship between PEG unit count and reduced aggregation supports the model that Amino-ethyl-SS-PEG3-NHBoc provides superior aggregation resistance compared to shorter PEG2 analogs, while avoiding the potentially excessive flexibility and higher manufacturing cost of PEG4 and longer linkers. Furthermore, DAR8-ADCs with PEG8 and PEG12 demonstrated significantly better pharmacokinetic profiles than DAR8-ADCs with PEG4, indicating that each additional PEG unit contributes to slower systemic clearance [1].

ADC Aggregation PEG Linker Length DAR Stability

Cleavable Disulfide Linker vs Non-Cleavable PEG3 Linker: Intracellular Payload Release Capability

Amino-ethyl-SS-PEG3-NHBoc incorporates a central disulfide bond that is susceptible to reductive cleavage by intracellular glutathione (1–10 mM in cytoplasm vs ~10 µM in plasma), enabling traceless payload release specifically within target cells . In contrast, non-cleavable PEG3 linkers such as Amino-PEG3-NHBoc (LogP -0.16) require complete lysosomal degradation of the antibody to release the payload, a process that is slower and yields a charged amino acid adduct on the released drug that may alter its activity [1]. Systematic meta-analysis of clinical ADC data has demonstrated that cleavable linker ADCs are associated with higher intratumoral free payload concentrations and improved objective response rates in certain indications compared to non-cleavable linker ADCs, although with a potentially increased risk of grade ≥3 adverse events (47% vs 34%) [2].

Cleavable Linker Disulfide Reduction ADC Payload Release Intracellular Glutathione

Purity and Monodispersity: Amino-ethyl-SS-PEG3-NHBoc (≥95–98%) vs Polydisperse PEG Mixtures

Amino-ethyl-SS-PEG3-NHBoc is produced as a monodisperse, single-molecular-weight compound (384.55 Da, polydispersity index = 1.0) with a vendor-specified purity of ≥95% or ≥98% depending on the supplier . In contrast, polydisperse PEG linkers consist of a mixture of chain lengths that produce heterogeneous ADC products with variable DAR, inconsistent PK profiles, and batch-to-batch irreproducibility [1]. Studies have shown that ADCs prepared with monodisperse PEG linkers demonstrate significantly improved lot-to-lot consistency in critical quality attributes including DAR distribution (CV <5% vs >15% for polydisperse) and aggregation levels [1]. Monodisperse PEGs also mitigate the accelerated blood clearance (ABC) phenomenon associated with anti-PEG antibody responses elicited by polydisperse PEG mixtures [1].

Monodisperse PEG Purity ADC Reproducibility Batch Consistency

Optimal Application Scenarios for Amino-ethyl-SS-PEG3-NHBoc Based on Quantitative Evidence


High-DAR ADC Development Requiring Balanced Hydrophilicity and Payload Release

When developing ADCs with DAR ≥6 using hydrophobic payloads such as maytansinoids or auristatins, Amino-ethyl-SS-PEG3-NHBoc provides a LogP of 0.2 that reduces conjugate hydrophobicity by 0.9 log units compared to PEG-free disulfide linkers [1], thereby mitigating aggregation while preserving the intracellular disulfide cleavage necessary for efficient payload release. The 3-unit PEG tether is short enough to avoid steric interference with lysosomal processing, yet long enough to contribute meaningful hydrophilicity as demonstrated by class-level aggregation studies where PEG-containing linkers outperformed non-PEGylated controls [2].

PROTAC Library Synthesis with Systematic Linker Length Optimization

For PROTAC design campaigns, the defined 3-unit PEG spacer of Amino-ethyl-SS-PEG3-NHBoc occupies a therapeutically validated linker-length range (PEG2–PEG6) that is known to influence ternary complex formation and degradation efficiency [1]. The Boc-protected amine enables modular, sequential conjugation of E3 ligase ligands and target protein warheads, while the monodisperse nature ensures that each PROTAC molecule in a screening library has identical linker length, eliminating length heterogeneity as a confounding variable in structure-activity relationship analysis [2].

Stimuli-Responsive Bioconjugates for Drug Delivery Research

The central disulfide bond of Amino-ethyl-SS-PEG3-NHBoc is selectively reduced in the intracellular reducing environment (1–10 mM glutathione) while remaining stable in circulation (~10 µM glutathione) [1]. This 100–1000× differential in reducing capacity enables the design of bioconjugates that release their active cargo preferentially upon cellular internalization. The Boc group provides orthogonal protection that is removable under mild acidic conditions (TFA), compatible with standard solid-phase or solution-phase peptide synthesis workflows, making this linker particularly suitable for constructing peptide-drug conjugates and stimuli-responsive polymeric micelles [2].

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